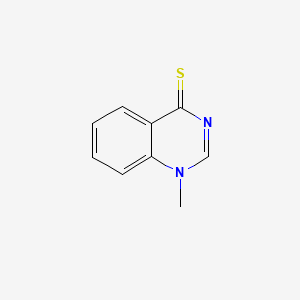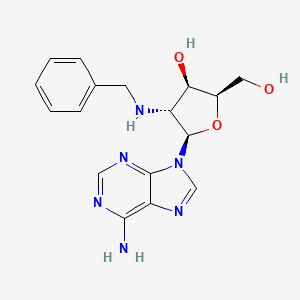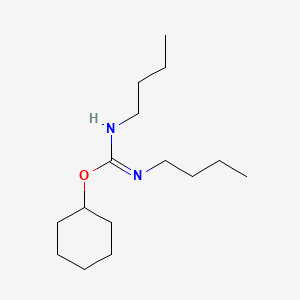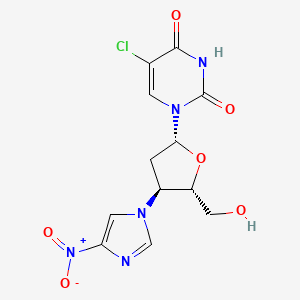
Uridine, 5-chloro-2',3'-dideoxy-3'-(4-nitro-1H-imidazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 5-chloro-2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- is a synthetic nucleoside analog. This compound is characterized by the presence of a uridine base modified with a 5-chloro group and a 4-nitro-1H-imidazol-1-yl moiety. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5-chloro-2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- typically involves multi-step organic synthesis. The process begins with the protection of the hydroxyl groups of uridine, followed by selective chlorination at the 5-position. The 2’,3’-dideoxy modification is achieved through a series of deoxygenation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Uridine, 5-chloro-2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted uridine derivatives.
Hydrolysis: Breakdown products include uridine and the corresponding imidazole derivative.
Aplicaciones Científicas De Investigación
Uridine, 5-chloro-2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in molecular biology.
Medicine: Investigated for its antiviral and anticancer properties.
Mecanismo De Acción
The mechanism of action of Uridine, 5-chloro-2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- involves its incorporation into nucleic acids, leading to disruption of normal cellular processes. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, thereby inhibiting the replication of viruses and the proliferation of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- Uridine, 5-chloro-2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)
- Uridine, 5-chloro-2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)-fluoro
Uniqueness
Uridine, 5-chloro-2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- is unique due to its specific combination of modifications, which confer distinct chemical and biological properties. The presence of the 4-nitro-1H-imidazol-1-yl group, in particular, enhances its potential as an antiviral and anticancer agent .
Propiedades
Número CAS |
132149-52-1 |
|---|---|
Fórmula molecular |
C12H12ClN5O6 |
Peso molecular |
357.71 g/mol |
Nombre IUPAC |
5-chloro-1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(4-nitroimidazol-1-yl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12ClN5O6/c13-6-2-17(12(21)15-11(6)20)10-1-7(8(4-19)24-10)16-3-9(14-5-16)18(22)23/h2-3,5,7-8,10,19H,1,4H2,(H,15,20,21)/t7-,8+,10+/m0/s1 |
Clave InChI |
MOPJAMVVBHXJQG-QXFUBDJGSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)CO)N3C=C(N=C3)[N+](=O)[O-] |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)N3C=C(N=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


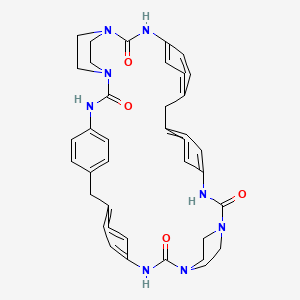

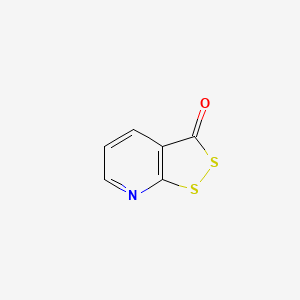
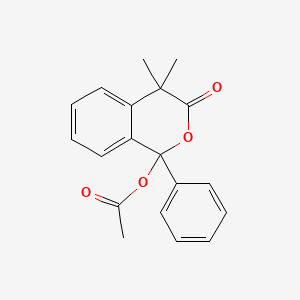

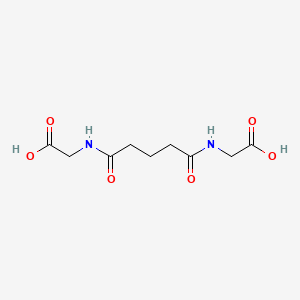
![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)
![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)

